molecular formula C14H14N4O4 B11612516 N'-[(E)-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]-4-methoxybenzohydrazide

N'-[(E)-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]-4-methoxybenzohydrazide

Cat. No.: B11612516
M. Wt: 302.29 g/mol
InChI Key: ZLVDIMXFJIECRL-VIZOYTHASA-N
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Description

4-METHOXY-N’-[(E)-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a methoxy group, a tetrahydropyrimidinyl group, and a benzohydrazide moiety.

Preparation Methods

The synthesis of 4-METHOXY-N’-[(E)-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-methoxybenzohydrazide with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.

Scientific Research Applications

4-METHOXY-N’-[(E)-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar compounds include other benzohydrazide derivatives and tetrahydropyrimidinyl compounds. Compared to these, 4-METHOXY-N’-[(E)-(6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

4-methoxy-N-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzamide

InChI

InChI=1S/C14H14N4O4/c1-8-11(13(20)17-14(21)16-8)7-15-18-12(19)9-3-5-10(22-2)6-4-9/h3-7H,1-2H3,(H,18,19)(H2,16,17,20,21)/b15-7+

InChI Key

ZLVDIMXFJIECRL-VIZOYTHASA-N

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1)/C=N/NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C=NNC(=O)C2=CC=C(C=C2)OC

solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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